molecular formula C24H36N6O2 B15544142 UNC2250

UNC2250

Cat. No.: B15544142
M. Wt: 440.6 g/mol
InChI Key: HSYSSKFCQHXOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC2250 is a useful research compound. Its molecular formula is C24H36N6O2 and its molecular weight is 440.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[2-(butylamino)-5-[5-(morpholin-4-ylmethyl)pyridin-2-yl]pyrimidin-4-yl]amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N6O2/c1-2-3-10-25-24-27-16-21(23(29-24)28-19-5-7-20(31)8-6-19)22-9-4-18(15-26-22)17-30-11-13-32-14-12-30/h4,9,15-16,19-20,31H,2-3,5-8,10-14,17H2,1H3,(H2,25,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYSSKFCQHXOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C3=NC=C(C=C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

UNC2250: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC2250 is a potent and highly selective small molecule inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptors.[1][2] Aberrant MerTK signaling is implicated in the pathogenesis of various human cancers, promoting cell survival, proliferation, migration, and chemoresistance.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, effects on downstream signaling pathways, and resultant cellular phenotypes. The information presented herein is intended to support further research and drug development efforts targeting MerTK-driven malignancies.

Core Mechanism of Action: Selective MerTK Inhibition

This compound exerts its biological effects through direct, competitive inhibition of the ATP-binding site of the MerTK intracellular kinase domain.[2] This inhibition prevents the autophosphorylation of MerTK, a critical step in the activation of its downstream signaling cascades.[3]

Kinase Selectivity Profile

This compound exhibits remarkable selectivity for MerTK over other kinases, including its closely related TAM family members, Axl and Tyro3. This high degree of selectivity minimizes the potential for off-target effects, making it a valuable tool for dissecting MerTK-specific signaling and a promising candidate for targeted cancer therapy.[2][3]

KinaseIC50 (nM)Selectivity vs. MerTK
MerTK 1.7 -
Tyro3100~59-fold
Axl270~159-fold
EGFR>1000>588-fold
MET>1000>588-fold
VEGFR2>1000>588-fold
Table 1: In vitro kinase inhibitory activity of this compound. Data compiled from multiple sources.[2][4]

Impact on Downstream Signaling Pathways

Inhibition of MerTK by this compound leads to the suppression of multiple pro-oncogenic signaling pathways that are crucial for tumor cell survival, proliferation, and motility.

PI3K/AKT and MAPK/ERK Pathways

This compound treatment effectively downregulates the phosphorylation of key components of the PI3K/AKT and MAPK/ERK signaling pathways.[3] These pathways are central regulators of cell growth, survival, and proliferation.

This compound This compound MerTK MerTK This compound->MerTK Inhibits PI3K PI3K MerTK->PI3K RAS RAS MerTK->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

This compound inhibits MerTK, suppressing PI3K/AKT and MAPK/ERK pathways.
FAK/RhoA Signaling

This compound has been shown to decrease the phosphorylation of Focal Adhesion Kinase (FAK) and reduce the levels of total RhoA.[5] This pathway is critically involved in cell adhesion, migration, and invasion.

This compound This compound MerTK MerTK This compound->MerTK Inhibits FAK FAK MerTK->FAK RhoA RhoA FAK->RhoA Migration Migration RhoA->Migration Invasion Invasion RhoA->Invasion

This compound-mediated MerTK inhibition disrupts FAK/RhoA signaling.
Regulation of the Hippo Pathway

MerTK signaling has been linked to the regulation of the Hippo pathway effectors, YAP and TAZ. While direct studies on this compound's effect on YAP/TAZ nuclear localization are emerging, inhibition of MerTK is expected to activate the Hippo kinase cascade (LATS1/2), leading to the phosphorylation and cytoplasmic sequestration of YAP/TAZ, thereby inhibiting their transcriptional activity which promotes cell proliferation.

cluster_0 Cytoplasmic Sequestration cluster_1 Nuclear Translocation This compound This compound MerTK MerTK This compound->MerTK Inhibits LATS1_2 LATS1_2 MerTK->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_P p-YAP/TAZ YAP_TAZ->YAP_TAZ_P Gene_Expression Gene_Expression YAP_TAZ->Gene_Expression Promotes Cytoplasm Cytoplasm Nucleus Nucleus

Proposed model of this compound's effect on the Hippo pathway.

Cellular Effects of this compound

The inhibition of MerTK and its downstream signaling by this compound translates into significant anti-tumor effects at the cellular level.

Inhibition of Proliferation and Viability

This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines that exhibit MerTK expression.

Cell LineCancer TypeIC50 (nM)
697B-cell Acute Lymphoblastic Leukemia9.8
MOLM-13Acute Myeloid Leukemia15.6
REHAcute Lymphoblastic Leukemia18.9
HCT116Colon Cancer22.3
MCF-7Breast Cancer25.7
Table 2: Anti-proliferative activity of this compound in various cancer cell lines.[4]
Induction of Apoptosis

This compound treatment leads to the induction of apoptosis in MerTK-dependent cancer cells. This is a key mechanism contributing to its anti-tumor efficacy.[3]

G2/M Cell Cycle Arrest

A significant consequence of this compound treatment is the arrest of cancer cells in the G2/M phase of the cell cycle.[3] This is often associated with the inhibition of cyclin B1 and cdc2 activity, critical regulators of the G2 to M phase transition.

This compound This compound MerTK MerTK This compound->MerTK Inhibits Downstream_Signaling Downstream Signaling MerTK->Downstream_Signaling CyclinB_cdc2 Cyclin B1/cdc2 Complex Downstream_Signaling->CyclinB_cdc2 G2_M_Transition G2/M Transition CyclinB_cdc2->G2_M_Transition

This compound induces G2/M arrest by inhibiting key cell cycle regulators.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of MerTK.

Workflow:

A Combine MerTK enzyme, fluorescent peptide substrate, and ATP in buffer B Add this compound at varying concentrations A->B C Incubate to allow kinase reaction B->C D Stop reaction C->D E Separate phosphorylated and non-phosphorylated substrate D->E F Quantify fluorescence to determine IC50 E->F

Workflow for in vitro kinase inhibition assay.

Protocol:

  • Prepare a reaction mixture containing recombinant MerTK enzyme, a fluorescently labeled peptide substrate, and ATP at its Km concentration in a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).[2]

  • Add this compound at a range of concentrations to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding EDTA.

  • Separate the phosphorylated and unphosphorylated substrate using a suitable method, such as capillary electrophoresis or HPLC.

  • Quantify the amount of phosphorylated product by measuring fluorescence.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in a culture after treatment with this compound.

Workflow:

A Seed cells in a 96-well plate B Treat with this compound at varying concentrations A->B C Incubate for a specified duration (e.g., 72h) B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate cell viability relative to control E->F

Workflow for cell viability assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density.

  • Allow cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[3]

  • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Normalize the results to the vehicle-treated control to determine the percentage of cell viability.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Workflow:

A Treat cells with This compound or vehicle B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Stain with FITC-Annexin V and Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E

Workflow for apoptosis assay.

Protocol:

  • Treat cells with this compound at the desired concentration and for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry, detecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Workflow:

A Treat cells with This compound or vehicle B Harvest and fix cells in cold ethanol (B145695) A->B C Treat with RNase A B->C D Stain with Propidium Iodide (PI) C->D E Analyze DNA content by flow cytometry D->E

Workflow for cell cycle analysis.

Protocol:

  • Treat cells with this compound.

  • Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent and highly selective inhibitor of MerTK that demonstrates significant anti-tumor activity in preclinical models. Its mechanism of action involves the direct inhibition of MerTK kinase activity, leading to the suppression of key downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and FAK/RhoA. These molecular effects culminate in the inhibition of cancer cell proliferation, induction of apoptosis, and arrest of the cell cycle at the G2/M phase. The high selectivity of this compound makes it an invaluable research tool and a promising therapeutic candidate for the treatment of MerTK-driven cancers. Further investigation into its clinical efficacy is warranted.

References

UNC2250: A Technical Guide to its Impact on Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological pathways affected by UNC2250, a potent and selective inhibitor of the Mer tyrosine kinase (MerTK). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the affected signaling cascades to support further research and drug development efforts.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] MerTK is often aberrantly expressed in various cancers and is implicated in promoting cell survival, proliferation, and invasion.[4][5] this compound's targeted inhibition of MerTK makes it a valuable tool for cancer research and a potential therapeutic agent.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of MerTK.[1] By binding to the ATP-binding site of the kinase domain, this compound prevents the autophosphorylation of MerTK and the subsequent activation of downstream signaling pathways. This blockade of MerTK signaling ultimately leads to the suppression of pro-survival and proliferative signals within cancer cells.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and potency data for this compound from various studies.

Table 1: In Vitro Potency of this compound

TargetIC50SelectivityReference
Mer1.7 nM~160-fold vs. Axl, ~60-fold vs. Tyro3[1][2][6]
Mer Phosphorylation (697 B-ALL cells)9.8 nM-[2][3]

Table 2: Anti-proliferative Activity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines

Cell LineIC50Reference
Z-1383.0 μM[4]
Mino3.1 μM[4]
JVM-137.7 μM[4]

Key Biological Pathways Affected by this compound

This compound-mediated inhibition of MerTK leads to the downregulation of several critical downstream signaling pathways that are crucial for cancer cell survival and proliferation.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation. MerTK activation leads to the phosphorylation and activation of AKT. This compound treatment has been shown to decrease the phosphorylation of AKT, thereby inhibiting this pro-survival pathway.[4][7]

MerTK_AKT_Pathway This compound This compound MerTK MerTK This compound->MerTK PI3K PI3K MerTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: this compound inhibits the MerTK-PI3K-AKT signaling pathway.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is involved in cellular responses to stress, inflammation, and apoptosis. Studies have demonstrated that inhibition of MerTK by this compound leads to a reduction in the phosphorylation of p38, suggesting a role for MerTK in the activation of this pathway in certain cancer contexts.[4][7]

MerTK_p38_Pathway This compound This compound MerTK MerTK This compound->MerTK p38 p38 MAPK MerTK->p38 Downstream Downstream Effects p38->Downstream

Caption: this compound blocks the activation of the p38 MAPK pathway by inhibiting MerTK.

Cellular and Functional Consequences of this compound Treatment

The inhibition of these key signaling pathways by this compound translates into significant anti-cancer effects in vitro and in vivo.

  • Inhibition of Proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines, particularly those with ectopic MerTK expression.[4][7]

  • Induction of Apoptosis: By suppressing pro-survival signals, this compound can induce apoptosis in cancer cells.[4][5] This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and cleaved caspase 3, and a decrease in anti-apoptotic proteins such as Bcl-2.[4][5]

  • Inhibition of Invasion: this compound has been observed to suppress the invasive capabilities of cancer cells.[7]

  • Cell Cycle Arrest: Treatment with this compound can lead to G2/M phase arrest in the cell cycle.[4][5]

UNC2250_Functional_Outcomes This compound This compound MerTK MerTK This compound->MerTK Proliferation Inhibition of Proliferation MerTK->Proliferation Apoptosis Induction of Apoptosis MerTK->Apoptosis Invasion Inhibition of Invasion MerTK->Invasion CellCycle G2/M Phase Arrest MerTK->CellCycle

Caption: Functional consequences of MerTK inhibition by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in this compound research.

Western Blotting for Phospho-Protein Analysis
  • Objective: To determine the effect of this compound on the phosphorylation status of MerTK and its downstream targets (e.g., AKT, p38).

  • Cell Culture and Treatment: Cancer cells (e.g., Z-138, Mino, JVM-2) are cultured to 70-80% confluency.[7] Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 60 minutes).[7]

  • Lysate Preparation: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of MerTK, AKT, and p38 overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability/Proliferation Assay
  • Objective: To assess the dose-dependent effect of this compound on cancer cell proliferation.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

  • Treatment: After allowing the cells to adhere, they are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).[7]

  • Viability Measurement: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[7] This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: The luminescence signal is read using a plate reader. The percentage of inhibition is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Transwell Invasion Assay
  • Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

  • Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pore size) are coated with Matrigel.

  • Cell Treatment and Seeding: Cancer cells are pre-treated with this compound or vehicle for a specified time (e.g., 2 hours).[7] The treated cells are then seeded into the upper chamber of the Transwell insert in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS).

  • Incubation: The plates are incubated for a period that allows for cell invasion (e.g., 24-48 hours).

  • Analysis: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of invading cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance.

Experimental_Workflow cluster_wb Western Blotting cluster_via Viability Assay cluster_inv Invasion Assay wb1 Cell Treatment wb2 Lysis & Quant. wb1->wb2 wb3 SDS-PAGE wb2->wb3 wb4 Immunoblot wb3->wb4 via1 Cell Seeding via2 Treatment (72h) via1->via2 via3 Viability Readout via2->via3 inv1 Chamber Coating inv2 Cell Treatment inv1->inv2 inv3 Seeding & Incubation inv2->inv3 inv4 Quantification inv3->inv4

Caption: Overview of key experimental workflows for studying this compound.

Conclusion

This compound is a powerful and selective inhibitor of MerTK that effectively modulates key signaling pathways involved in cancer cell proliferation and survival, primarily the PI3K/AKT and p38 MAPK pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design future studies aimed at elucidating its full range of biological effects.

References

Methodological & Application

Application Notes and Protocols for UNC2250 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC2250 is a potent and highly selective small molecule inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] MerTK is often aberrantly expressed in a variety of human cancers and is implicated in tumor cell survival, proliferation, and invasion.[4] this compound exhibits significant antitumor activity by inhibiting MerTK phosphorylation and downstream signaling pathways.[4][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including a biochemical kinase assay, a cell-based MerTK phosphorylation assay, a cell viability assay, and a colony formation assay.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the MerTK kinase domain, preventing its autophosphorylation and subsequent activation. This blockade of MerTK signaling leads to the downstream inhibition of pro-survival pathways, including the AKT and MAPK/ERK pathways.[4][5]

Signaling Pathway

The binding of ligands, such as Gas6 or Protein S, to the extracellular domain of MerTK induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation creates docking sites for adaptor proteins, initiating downstream signaling cascades that promote cell survival, proliferation, and migration. This compound acts as a competitive inhibitor of ATP, blocking this initial phosphorylation step.

MerTK_Signaling_Pathway Ligand Gas6 / Protein S MerTK MerTK Ligand->MerTK Binds Dimerization Dimerization & Autophosphorylation MerTK->Dimerization This compound This compound This compound->Dimerization Inhibits pMerTK p-MerTK Dimerization->pMerTK PI3K PI3K pMerTK->PI3K Activates MAPK_Pathway MAPK Pathway (p38) pMerTK->MAPK_Pathway Activates AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Cell_Response Cell Survival, Proliferation, Migration pAKT->Cell_Response pMAPK p-MAPK MAPK_Pathway->pMAPK pMAPK->Cell_Response

Caption: MerTK Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against TAM family kinases and in cellular assays.

Table 1: Biochemical Inhibitory Activity of this compound

KinaseIC50 (nM)Selectivity vs. Mer
Mer1.7[1][2][3][6]-
Tyro3100[1][3][6]~60-fold
Axl270[3][6]~160-fold

Table 2: Cellular Inhibitory Activity of this compound

Cell LineAssayIC50 (nM)
697 B-ALLMer Phosphorylation9.8[2][5]
MOLM-13 (AML)Proliferation15.6[7]
REH (ALL)Proliferation18.9[7]
HCT116 (Colon)Proliferation22.3[7]
MCF-7 (Breast)Proliferation25.7[7]

Experimental Protocols

In Vitro Kinase Assay (Microfluidic Capillary Electrophoresis)

This protocol describes a biochemical assay to determine the IC50 of this compound against MerTK.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, Substrate, ATP, Kinase) Start->Prepare_Reaction Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Reaction->Add_Inhibitor Incubate Incubate (180 min) Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (Add EDTA) Incubate->Stop_Reaction Analyze Analyze by MCE (LabChip EZ Reader) Stop_Reaction->Analyze End Determine IC50 Analyze->End

Caption: Workflow for In Vitro Kinase Assay.

Materials:

  • Recombinant human Mer kinase

  • Fluorescently labeled peptide substrate (e.g., 5-FAM-EEPLYWSFPAKKK-NH2)

  • ATP

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 0.1% BSA[1]

  • Stop Solution: 70 mM EDTA[1]

  • 384-well polypropylene (B1209903) microplate

  • LabChip EZ Reader or similar microfluidic capillary electrophoresis system

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 5 µL of the this compound dilution.

  • Prepare the reaction mixture containing assay buffer, 1.0 µM fluorescent substrate, and ATP at the Km for Mer kinase.[1]

  • Add 25 µL of the reaction mixture to each well.

  • Initiate the reaction by adding 20 µL of recombinant Mer kinase in assay buffer. The final reaction volume is 50 µL.[1]

  • Incubate the plate at room temperature for 180 minutes.[1]

  • Terminate the reaction by adding 20 µL of Stop Solution.[1]

  • Analyze the separation of phosphorylated and unphosphorylated substrate peptides using a LabChip EZ Reader.[1]

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for MerTK Phosphorylation

This protocol details the procedure to assess the inhibitory effect of this compound on MerTK phosphorylation in a cellular context.

Western_Blot_Workflow Start Start Seed_Cells Seed Cells (e.g., 697 B-ALL) Start->Seed_Cells Treat_Cells Treat with this compound (5-500 nM, 1 hour) Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells (RIPA buffer + inhibitors) Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein (BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Block Block Membrane (5% BSA in TBST) Transfer->Block Primary_Ab Incubate with Primary Antibody (p-Mer, Total Mer) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal (ECL) Secondary_Ab->Detect End Analyze Bands Detect->End

Caption: Workflow for Western Blot Analysis of MerTK Phosphorylation.

Materials:

  • 697 B-ALL cells or other suitable cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer: 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary antibodies: anti-phospho-MerTK, anti-total-MerTK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Seed 697 B-ALL cells in appropriate culture vessels and allow them to adhere or reach the desired density.

  • Treat the cells with varying concentrations of this compound (e.g., 5-500 nM) for 1 hour.[5] Include a DMSO-treated vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-MerTK overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total MerTK as a loading control.

  • Quantify the band intensities to determine the IC50 for MerTK phosphorylation inhibition.

Cell Viability Assay

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCL cell lines Z-138, Mino, JVM-2)[5]

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to attach overnight (for adherent cells).

  • Treat the cells with a serial dilution of this compound. Include a DMSO-treated vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.[5]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Colony Formation Assay (Soft Agar)

This assay evaluates the effect of this compound on the anchorage-independent growth of cancer cells.

Materials:

  • BT-12 rhabdoid tumor cells or Colo699 NSCLC cells[1]

  • This compound

  • Complete cell culture medium (e.g., RPMI with 10% FBS)

  • Agar (B569324)

  • 6-well plates

  • Nitrotetrazolium blue chloride or Thiazolyl blue tetrazolium bromide for staining[1]

Procedure:

  • Prepare a base layer of 0.7% agar in complete medium in each well of a 6-well plate and allow it to solidify.

  • Prepare a cell suspension in 0.35% agar in complete medium. For Colo699 cells, use 15,000 cells per 1.5 mL.[1]

  • Add the desired concentrations of this compound or DMSO vehicle to the cell-agar suspension.

  • Overlay the cell-agar suspension onto the base layer.

  • Allow the top layer to solidify at room temperature.

  • Add 2 mL of complete medium containing the respective concentrations of this compound or DMSO to each well.[1]

  • Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.[1]

  • Refresh the medium and this compound/DMSO 2-3 times per week.[1]

  • After the incubation period, stain the colonies with nitrotetrazolium blue chloride or thiazolyl blue tetrazolium bromide.[1]

  • Count the number of colonies in each well.

  • Calculate the percent inhibition of colony formation relative to the vehicle control.

References

Application Notes and Protocols for UNC2250 IC50 Determination in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC2250 is a potent and selective small molecule inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptors.[1][2][3] MerTK is often aberrantly expressed or activated in a variety of human cancers, playing a crucial role in promoting tumor cell survival, proliferation, and chemoresistance.[4] Inhibition of MerTK signaling by this compound has emerged as a promising therapeutic strategy for various malignancies. This document provides detailed application notes and experimental protocols for the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a critical step in assessing its anti-cancer efficacy.

Data Presentation

The following table summarizes the IC50 values of this compound in various cancer cell lines, providing a comparative overview of its potency across different cancer types.

Cancer Type Cell Line IC50 (nM) Assay Type
Enzymatic Assay -1.7Kinase Assay
B-cell Acute Lymphoblastic Leukemia (B-ALL) 6979.8Mer Phosphorylation Inhibition
Mantle Cell Lymphoma (MCL) Z-1383000Proliferation Assay
Mino3100Proliferation Assay
JVM-137700Proliferation Assay
Rhabdoid Tumor BT-12~3000Colony Formation Assay
Non-Small Cell Lung Cancer (NSCLC) Colo699~300Colony Formation Assay

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the autophosphorylation of MerTK, which in turn blocks downstream pro-survival signaling pathways. Key pathways affected include the PI3K/AKT and MAPK/p38 cascades, leading to decreased cell proliferation, survival, and invasion.[4][5]

UNC2250_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MerTK MerTK PI3K PI3K MerTK->PI3K p38 p38 MAPK MerTK->p38 This compound This compound This compound->MerTK Inhibition Gas6 Gas6 (Ligand) Gas6->MerTK Activation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition p38->Proliferation

Caption: this compound inhibits MerTK signaling, blocking downstream AKT and p38 pathways.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of this compound in cancer cells.

IC50_Workflow start Start cell_culture 1. Cell Culture (Select appropriate cancer cell line) start->cell_culture seeding 2. Cell Seeding (Seed cells in 96-well plates) cell_culture->seeding treatment 3. This compound Treatment (Apply serial dilutions of this compound) seeding->treatment incubation 4. Incubation (Incubate for 48-72 hours) treatment->incubation viability_assay 5. Cell Viability Assay (e.g., MTT, MTS, or CellTiter-Glo) incubation->viability_assay data_acquisition 6. Data Acquisition (Measure absorbance or luminescence) viability_assay->data_acquisition data_analysis 7. Data Analysis (Calculate IC50 value) data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the IC50 value of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cellular metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for dissolving formazan (B1609692) crystals)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium from the stock solution. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Soft Agar (B569324) Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Agar (Bacto Agar)

  • 6-well plates

Procedure:

  • Prepare Agar Layers:

    • Bottom Layer: Prepare a 0.6% agar solution in complete medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

    • Top Layer: Prepare a 0.3% agar solution in complete medium.

  • Cell Suspension and Treatment:

    • Trypsinize and count the cells.

    • Resuspend the cells in the 0.3% top agar solution at a density of 8,000 cells/mL.

    • Add this compound at various concentrations to the cell-agar suspension.

  • Plating and Incubation:

    • Carefully layer 1 mL of the cell-agar suspension containing this compound onto the solidified bottom agar layer in each well.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible.

    • Add 200 µL of complete medium to the top of the agar every 2-3 days to prevent drying.

  • Colony Staining and Counting:

    • After the incubation period, stain the colonies with 0.005% crystal violet for 1 hour.

    • Count the number of colonies in each well using a microscope.

    • Calculate the percentage of colony formation inhibition for each this compound concentration relative to the vehicle control.

Western Blot Analysis for MerTK Phosphorylation

This protocol is used to detect the phosphorylation status of MerTK upon treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-MerTK, anti-total-MerTK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody against phospho-MerTK overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with antibodies for total MerTK and a loading control (GAPDH or β-actin) to ensure equal protein loading.

References

Validation & Comparative

UNC2250's Downstream Signaling Effects: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of UNC2250, a potent and selective Mer tyrosine kinase (MerTK) inhibitor, with other therapeutic alternatives. We present supporting experimental data to validate its effects on downstream signaling pathways and cellular processes.

Introduction to this compound and MerTK Signaling

This compound is a small molecule inhibitor with high selectivity for MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3][4] MerTK is often aberrantly expressed in various cancers and is implicated in tumor cell proliferation, survival, and invasion.[5] Upon ligand binding, MerTK autophosphorylates and activates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and growth.[6][7] this compound exerts its anti-cancer effects by inhibiting MerTK phosphorylation, thereby blocking these downstream signals.[5][7]

Comparative Analysis of this compound and Alternatives

This compound is distinguished by its high selectivity for MerTK over other TAM kinases, Axl and Tyro3.[1][2][3][4] This specificity can be advantageous in minimizing off-target effects. This section compares the performance of this compound with other notable MerTK and TAM kinase inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro potency and cellular effects of this compound in comparison to other relevant inhibitors.

InhibitorTarget(s)IC50 (MerTK)IC50 (Axl)IC50 (Tyro3)Key Cellular EffectsReference(s)
This compound Mer 1.7 nM 270 nM 100 nM Inhibits Mer phosphorylation (IC50 = 9.8 nM in 697 B-ALL cells), reduces colony formation in rhabdoid tumor and NSCLC cells.[1][3][4][1][2][3][4]
UNC2025Mer, FLT30.74 nM~15 nM~15 nMInhibits phosphorylation of MerTK, AKT, and ERK1/2; induces apoptosis and inhibits proliferation in leukemia cells.[6][7][2][6][7]
SitravatinibMer, Axl, Tyro3, VEGFR2, MET, RETPotent inhibitorPotent inhibitorPotent inhibitorInhibits proliferation in TKI-resistant cell lines; enhances anti-tumor immunity.[8][9][8][9][10][11]
LDC1267TAM kinases<5 nM29 nM8 nMInterferes with proliferation and colony formation in chronic myeloid leukemia cells.[2][12][2][12]
R428Axl---Interferes with proliferation and colony formation in chronic myeloid leukemia cells.[12][12][13]

Experimental Validation of this compound's Effects

The validation of this compound's impact on downstream signaling relies on a series of well-established experimental protocols.

Key Experiments and Methodologies

1. Western Blotting for Phospho-Protein Analysis

This technique is essential for directly observing the inhibition of MerTK phosphorylation and the subsequent reduction in the phosphorylation of downstream effectors like AKT and p38.

  • Objective: To quantify the levels of phosphorylated and total MerTK, AKT, and p38 in response to this compound treatment.

  • Protocol:

    • Cell Culture and Treatment: Plate cells (e.g., Z-138, Mino, or JVM-2 mantle cell lymphoma cells) and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 1, 2, 3, 4, 5 µM) or a vehicle control (DMSO) for a specified duration (e.g., 60 minutes).[12]

    • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[14]

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

    • Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-MerTK, total MerTK, phospho-AKT, total AKT, phospho-p38, and total p38 overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[14][15][16]

2. Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells to assess the anti-proliferative effects of this compound.[17]

  • Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.

  • Protocol:

    • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and culture for 24 hours.[18][19]

    • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).[12]

    • Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[17][18][20]

    • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][19][20]

    • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

3. Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis following this compound treatment.

  • Objective: To determine if the reduction in cell viability is due to the induction of apoptosis.

  • Protocol:

    • Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for a specific duration (e.g., 24 or 48 hours).[5]

    • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[21]

    • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as propidium (B1200493) iodide (PI) or DAPI.[21][22][23][24]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22][23]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive, PI/DAPI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[24]

Visualizing this compound's Mechanism and Validation

To further clarify the concepts discussed, the following diagrams illustrate the MerTK signaling pathway and a typical experimental workflow for validating a MerTK inhibitor.

MerTK_Signaling_Pathway MerTK Downstream Signaling Pathway Gas6 Gas6 (Ligand) MerTK MerTK Gas6->MerTK Binds & Activates PI3K PI3K MerTK->PI3K Activates MAPK_pathway MAPK Pathway (p38, ERK) MerTK->MAPK_pathway Activates This compound This compound This compound->MerTK Inhibits Phosphorylation AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis MAPK_pathway->Proliferation MAPK_pathway->Apoptosis

Caption: this compound inhibits MerTK, blocking pro-survival signaling.

Experimental_Workflow Experimental Workflow for this compound Validation cluster_invitro In Vitro Experiments CellCulture Cancer Cell Lines (e.g., MCL, NSCLC) Treatment Treat with this compound (Dose-Response) CellCulture->Treatment WesternBlot Western Blot (p-MerTK, p-AKT) Treatment->WesternBlot ViabilityAssay Cell Viability Assay (CellTiter-Glo) Treatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V) Treatment->ApoptosisAssay

Caption: Workflow for validating this compound's effects in vitro.

Conclusion

The experimental data strongly support the validation of this compound as a potent and selective inhibitor of MerTK. Its ability to suppress downstream signaling through the AKT and p38 pathways translates to significant anti-proliferative and pro-apoptotic effects in cancer cell lines. When compared to other TAM kinase inhibitors, this compound's high selectivity for MerTK presents a compelling profile for targeted cancer therapy. The detailed experimental protocols provided herein offer a robust framework for researchers to independently validate and further explore the therapeutic potential of this compound.

References

A Comparative Guide to UNC2250 Activity: An Inhibitor of Mer Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Understanding UNC2250 and its Mechanism of Action

This compound is a selective small molecule inhibitor of MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] MerTK is often aberrantly expressed in various cancers and plays a crucial role in oncogenesis, making it a promising therapeutic target.[4][5] this compound exerts its anti-tumor effects by inhibiting the phosphorylation of MerTK, which in turn suppresses downstream pro-survival signaling pathways, including the AKT and p38 pathways.[4][6] This inhibition can lead to decreased cell proliferation, invasion, and migration, and can also induce apoptosis (programmed cell death) in cancer cells.[4][6]

Comparative Activity of this compound and Alternatives

The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. It is important to note that IC50 values can vary between different laboratories and even between different assays within the same lab due to factors such as assay conditions, cell lines used, and calculation methods.[7][8][9] The following table summarizes the reported IC50 values for this compound and other MerTK inhibitors.

CompoundTargetIC50 (nM)Selectivity vs. AxlSelectivity vs. Tyro3Reported In
This compound Mer 1.7 ~160-fold ~60-fold --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3]
Axl270----INVALID-LINK--[3]
Tyro3100----INVALID-LINK--[3]
UNC2881Mer/Axl/Tyro3-----INVALID-LINK--[2]
LDC1267TYRO3-----INVALID-LINK--[6]
R428AXL-----INVALID-LINK--[6]

Note: The IC50 values for UNC2881, LDC1267, and R428 against MerTK are not specified in the provided search results, but they are listed as inhibitors of the TAM kinase family.

Visualizing the this compound Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

UNC2250_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MerTK MerTK AKT AKT MerTK->AKT p38 p38 MerTK->p38 Proliferation Cell Proliferation & Survival AKT->Proliferation p38->Proliferation This compound This compound This compound->MerTK Inhibition

Caption: this compound inhibits MerTK phosphorylation, blocking downstream AKT and p38 signaling pathways.

Experimental Protocols

The assessment of this compound activity typically involves in vitro biochemical assays and cell-based assays.

Kinase Assay (Biochemical)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the target kinase.

Protocol Outline:

  • Reaction Setup: A reaction mixture is prepared containing the purified MerTK enzyme, a substrate peptide, and ATP in a suitable buffer.

  • Inhibitor Addition: this compound or a control compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated to allow for the phosphorylation of the substrate by MerTK.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assays

These assays evaluate the effect of the inhibitor on cellular processes in living cells.

1. Cell Viability/Proliferation Assay:

  • Principle: Measures the number of viable cells after treatment with the inhibitor.

  • Common Methods:

    • MTT/XTT Assay: Colorimetric assays based on the reduction of a tetrazolium salt by metabolically active cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.[6]

  • General Protocol:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of this compound or a vehicle control.

    • After a defined incubation period (e.g., 72 hours), the viability reagent is added.[6]

    • The signal (absorbance or luminescence) is measured using a plate reader.

    • The IC50 value is determined by plotting cell viability against inhibitor concentration.

2. Colony Formation Assay (Soft Agar (B569324) Assay):

  • Principle: Assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of cancer cells.

  • General Protocol:

    • A base layer of agar is prepared in a culture dish.

    • Cells are suspended in a top layer of agar containing different concentrations of this compound and overlaid on the base layer.

    • The plates are incubated for several weeks to allow for colony formation.

    • Colonies are stained (e.g., with crystal violet) and counted.

    • The effect of the inhibitor on colony formation is quantified.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a general workflow for evaluating the activity of a kinase inhibitor like this compound.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Kinase Assay (IC50 Determination) CellBased Cell-Based Assays (e.g., Viability, Proliferation) Biochemical->CellBased Xenograft Xenograft Models CellBased->Xenograft Lead Lead Candidate Xenograft->Lead Compound Test Compound (e.g., this compound) Compound->Biochemical

Caption: A typical workflow for kinase inhibitor testing, from initial biochemical screening to in vivo models.

Conclusion

This compound is a potent and selective inhibitor of MerTK with demonstrated anti-cancer activity in preclinical models. The data presented in this guide, compiled from various sources, provides a valuable resource for researchers interested in targeting the MerTK signaling pathway. While direct comparative data from multiple laboratories is limited, the consistency in the reported low nanomolar IC50 values underscores the high potency of this compound. For definitive cross-laboratory validation, standardized experimental protocols and head-to-head comparative studies would be required. Researchers should consider the inherent variability in bioassays when comparing data from different sources.

References

UNC2250 Efficacy in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of UNC2250, a potent and selective Mer tyrosine kinase (MerTK) inhibitor. While direct data on this compound in patient-derived xenografts (PDXs) is not publicly available, this document summarizes key findings from a cell-derived xenograft model and contrasts its performance with an alternative MerTK inhibitor, MRX-2843, evaluated in a patient-derived xenograft model.

Efficacy Comparison of MerTK Inhibitors and Doxorubicin in Xenograft Models

The following table summarizes the anti-tumor efficacy of this compound in a mantle cell lymphoma (MCL) cell-derived xenograft model and compares it with the MerTK/FLT3 inhibitor MRX-2843 in an acute myeloid leukemia (AML) patient-derived xenograft model, as well as with the standard chemotherapeutic agent doxorubicin.

Compound Cancer Type (Model) Dosage Efficacy Endpoint Result
This compound Mantle Cell Lymphoma (Cell-Derived Xenograft)50 mg/kg, oral, dailyTumor Growth Inhibition35%[1]
75 mg/kg, oral, dailyTumor Growth Inhibition48%[1]
This compound + Doxorubicin Mantle Cell Lymphoma (Cell-Derived Xenograft)This compound: 50 mg/kg, oral, daily; Doxorubicin: 3 mg/kg, i.p., dailyTumor VolumeGreater anti-tumor effect than either agent alone
MRX-2843 Acute Myeloid Leukemia (Patient-Derived Xenograft)30 mg/kg, oral, dailyMedian SurvivalIncreased from 23 days (vehicle) to 68 days[2]
50 mg/kg, oral, dailyMedian SurvivalIncreased from 23 days (vehicle) to 89 days[2]
Doxorubicin Malignant Lymphoma (Patient-Derived Xenograft)Not specifiedTumor GrowthSignificant anti-lymphoma efficacy[3]

Experimental Protocols

Establishment and Treatment of a Mantle Cell Lymphoma Cell-Derived Xenograft Model (Adapted from[1][4])
  • Cell Culture: Z-138 human mantle cell lymphoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Male NOD/SCID mice (6-8 weeks old) are used.

  • Xenograft Implantation: 5 x 10^6 Z-138 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored twice weekly using calipers and calculated using the formula: Volume = (length × width²) / 2.

  • Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups.

    • This compound is administered daily by oral gavage at doses of 25, 50, or 75 mg/kg.

    • Doxorubicin is administered daily by intraperitoneal injection at a dose of 3 mg/kg.

    • The vehicle control group receives the same volume of the vehicle used to dissolve the drugs.

  • Efficacy Evaluation: Treatment continues for a specified period (e.g., 10 days), and tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

Establishment and Treatment of a Patient-Derived Xenograft (PDX) Model (General Protocol)
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.

  • Implantation: A small fragment (2-3 mm³) of the tumor tissue is surgically implanted subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID).

  • Engraftment and Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, it is harvested and can be serially passaged into new cohorts of mice for expansion.

  • Treatment Studies: Once tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Drug administration and efficacy evaluation follow similar procedures as described for the cell-derived xenograft model.

Visualizations

MerTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 MerTK MerTK Gas6->MerTK Protein S Protein S Protein S->MerTK PI3K PI3K MerTK->PI3K Activates MEK MEK MerTK->MEK Activates STAT3 STAT3 MerTK->STAT3 Activates AKT AKT PI3K->AKT Survival Survival AKT->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration STAT3->Migration This compound This compound This compound->MerTK Inhibits

Caption: MerTK signaling pathway and the inhibitory action of this compound.

Xenograft_Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis A Tumor Cell Culture / Patient Tumor Tissue B Implantation into Immunodeficient Mice A->B C Tumor Growth to Required Volume B->C D Randomization of Mice into Groups C->D E Drug Administration (e.g., this compound) D->E F Control Group (Vehicle) D->F G Tumor Volume & Body Weight Measurement E->G F->G H Endpoint Analysis: Tumor Excision & Weight G->H I Statistical Analysis & Efficacy Determination H->I

Caption: Experimental workflow for a xenograft efficacy study.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of UNC2250

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of UNC2250, a potent and selective Mer kinase inhibitor. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound. If a specific SDS for this compound is unavailable, the compound should be handled as a potent, potentially hazardous substance, and general safety protocols for kinase inhibitors should be strictly followed.

Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

II. This compound Waste Segregation and Collection

Proper segregation of waste is the first step in a safe disposal process. All materials that have come into contact with this compound must be treated as hazardous chemical waste.

Waste Streams:

  • Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, weighing paper), and any labware (e.g., pipette tips, centrifuge tubes) that has come into direct contact with the compound.

  • Liquid Waste: This category comprises solutions containing this compound, including stock solutions, experimental media, and solvent rinsates used for decontaminating glassware.

Collection Procedures:

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Solid Waste Container: Use a dedicated, sealable, and puncture-resistant container for all solid waste.

  • Liquid Waste Container: Collect all liquid waste in a designated, leak-proof, and shatter-resistant container. Ensure the container is compatible with the solvents used (e.g., DMSO).

The following table summarizes the key disposal parameters for different forms of this compound waste.

Waste TypeContainer RequirementsDisposal Protocol
Unused/Expired this compound Powder Original, tightly sealed container or a labeled, sealed plastic bag within a hazardous waste container.Treat as highly potent hazardous chemical waste. Do not dispose of in regular trash or down the drain.
Contaminated Labware (solid) Puncture-resistant, sealed hazardous waste container labeled with "this compound" and "Hazardous Waste".Segregate from non-hazardous lab waste. Dispose of through your institution's hazardous waste management program.
Solutions Containing this compound (liquid) Leak-proof, shatter-resistant container compatible with the solvent (e.g., glass or appropriate plastic for DMSO solutions), clearly labeled.Collect all solutions for disposal. Do not pour down the drain. The container should be kept securely closed when not in use. Arrange for pickup by your institution's EHS department.
Decontamination Rinsate Same as for solutions containing this compound.The first rinsate from cleaning contaminated glassware should always be collected as hazardous waste. Subsequent rinses may be disposed of as regular chemical waste, depending on institutional policies.

III. Step-by-Step Disposal Protocol

  • Segregation at Source: Immediately after use, segregate all this compound-contaminated materials into the appropriate, pre-labeled hazardous waste containers.

  • Secure Containment: Ensure that all waste containers are securely sealed to prevent leaks or spills.

  • Decontamination of Work Area: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable solvent (e.g., 70% ethanol) followed by a laboratory-grade detergent. All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.

  • Waste Storage: Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible chemicals.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

UNC2250_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Source ppe->segregate solid_waste Solid Waste (e.g., contaminated labware, gloves) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions, rinsates) segregate->liquid_waste solid_container Collect in Labeled Puncture-Resistant Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Leak-Proof Liquid Waste Container liquid_waste->liquid_container decontaminate Decontaminate Work Area & Dispose of Cleaning Materials as Solid Waste solid_container->decontaminate liquid_container->decontaminate storage Store Sealed Containers in Designated Satellite Accumulation Area decontaminate->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact end End: Proper Disposal by Authorized Personnel ehs_contact->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Safeguarding Your Research: A Comprehensive Guide to Handling UNC2250

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, targeted compounds like UNC2250. This document provides essential, immediate safety and logistical information for the handling of this compound, a potent and selective Mer tyrosine kinase (MerTK) inhibitor.[1][2][3] By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a bioactive small molecule that requires careful handling to minimize exposure. While a specific Safety Data Sheet (SDS) should always be consulted, the following general precautions for handling potent kinase inhibitors should be strictly followed.

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The required level of protection varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable, non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Ventilation: Class II biological safety cabinet.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational Plan: From Receipt to Disposal

A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.

  • Storage: Store this compound powder at -20°C for long-term stability.[3] Stock solutions in solvent should be stored at -80°C.[3]

Handling and Experimental Use
  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area.

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Categorization: All this compound waste, including empty vials, contaminated PPE, and experimental materials, should be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, such as contaminated gloves, bench paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour any this compound-containing solutions down the drain.

  • Decontamination: Decontaminate all work surfaces and non-disposable equipment with an appropriate solvent (e.g., ethanol) followed by a thorough cleaning with soap and water.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Experimental Protocols

This compound is a potent inhibitor of MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][4] The following tables summarize key parameters from cited in vitro and in vivo experiments.

In Vitro Kinase Assay
ParameterDescription
Assay Type Microfluidic Capillary Electrophoresis (MCE) Assay[1]
Enzyme Mer Kinase
Substrate Fluorescently labeled peptide substrate
ATP Concentration At the Km for the enzyme[1]
This compound IC50 1.7 nM[1]
Reaction Buffer 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1.0 mM DTT, 0.01% Triton X-100, 0.1% BSA[1]
Termination Addition of 70 mM EDTA[1]
Cellular Assays
ParameterDescription
Cell Lines 697 B-ALL cells, Colo699 NSCLC cells, BT-12 rhabdoid tumor cells[1][3]
Assay Inhibition of Mer phosphorylation[1][3]
This compound IC50 (697 cells) 9.8 nM[3]
Treatment Conditions 5-500 nM this compound for 1 hour[3]
Assay Colony formation in soft agar[1]
This compound Concentration ~300 nM for Colo699, ~3 µM for BT-12[1]
Incubation Time 2 weeks for Colo699, 3 weeks for BT-12[1]

This compound and the Mer Signaling Pathway

This compound exerts its effects by inhibiting the autophosphorylation of the Mer receptor tyrosine kinase, which is a key component of the TAM signaling pathway. This pathway is involved in various cellular processes, including cell survival, proliferation, and immune regulation.[5][6][7]

Mer_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 MerTK MerTK Receptor Gas6->MerTK Binds and Activates PI3K PI3K MerTK->PI3K ERK ERK MerTK->ERK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation This compound This compound This compound->MerTK Inhibits Autophosphorylation Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Mer Kinase - Fluorescent Substrate - ATP - Assay Buffer Incubation Incubate Kinase, Substrate, ATP, and this compound Reagents->Incubation UNC2250_prep Prepare Serial Dilutions of this compound UNC2250_prep->Incubation Quench Quench Reaction (e.g., with EDTA) Incubation->Quench Separation Separate Substrate and Product (e.g., MCE) Quench->Separation Detection Detect Signal and Calculate Inhibition Separation->Detection

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.